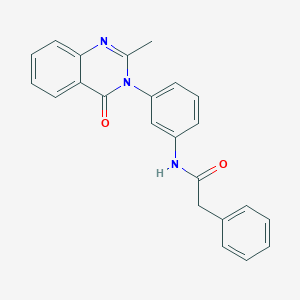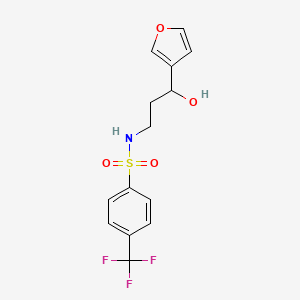
N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic compound with a complex molecular structure. This compound stands out due to its unique combination of functional groups, including a morpholine ring, a methylthio group, and an oxalamide backbone. This intricate structure allows it to participate in a variety of chemical reactions, making it a significant subject of study in various scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves several key steps:
Starting Materials: The process begins with the selection of suitable starting materials, typically including a methylthiobenzene derivative, a morpholine derivative, and oxalyl chloride.
Reaction Steps:
Step 1: The first step involves the formation of an intermediate by reacting the methylthiobenzene derivative with oxalyl chloride under anhydrous conditions, often using a solvent like dichloromethane.
Step 2: In the second step, the intermediate is reacted with the morpholine derivative to form the final product.
Conditions: The reactions generally require controlled temperatures, often under an inert atmosphere such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is typically scaled up using large reaction vessels. The process may involve continuous flow techniques to improve efficiency and yield. The reaction conditions are optimized to minimize waste and ensure high purity of the final product, often utilizing advanced purification methods like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo a variety of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives, often targeting the oxalamide or morpholine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions vary depending on the target site but often involve halogenating agents or strong bases.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring or morpholine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is studied for its reactivity and potential to form novel compounds through further chemical modifications. Its complex structure makes it an excellent candidate for exploring new synthetic pathways and reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules, such as proteins and enzymes, makes it a promising candidate for drug development. Studies have explored its use in targeting specific pathways in diseases like cancer and inflammation.
Industry
In industrial applications, this compound is utilized as a precursor for the synthesis of advanced materials and specialty chemicals. Its stability and reactivity are leveraged to create high-performance polymers and other materials.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism by which N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The morpholine ring, for instance, is known to enhance binding affinity to certain protein structures. The compound's pathway involves modulation of biochemical processes that can alter cellular function and behavior.
Comparación Con Compuestos Similares
Comparison and Uniqueness
Compared to other similar compounds, N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide stands out due to its unique combination of a methylthio group and a morpholine ring within an oxalamide framework. This structure provides distinct reactivity and interaction profiles, setting it apart in applications ranging from chemical synthesis to biological research.
Similar Compounds
N1-(2-phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide: Lacks the methylthio group but shares other structural similarities.
N1-(2-(methylthio)phenyl)-N2-(2-piperidino-2-(p-tolyl)ethyl)oxalamide: Similar structure with a piperidine ring instead of a morpholine ring.
N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-phenylethyl)oxalamide: Differs by the substitution on the aromatic ring.
The intricate structure and multifaceted applications of this compound make it a significant compound for ongoing scientific exploration.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-16-7-9-17(10-8-16)19(25-11-13-28-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)29-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSOANWFDSREGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2944920.png)


![Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B2944924.png)
![6-bromo-N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2944925.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944927.png)


![3-[(3,5-Dimethylpiperidyl)carbonyl]-6,8-dichlorochromen-2-one](/img/structure/B2944931.png)

![1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2944936.png)

![2-Cyclopropyl-4-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2944939.png)
![5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944940.png)
